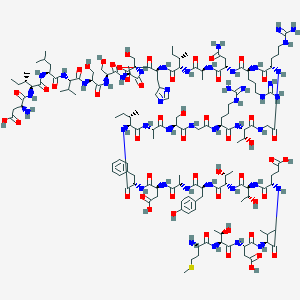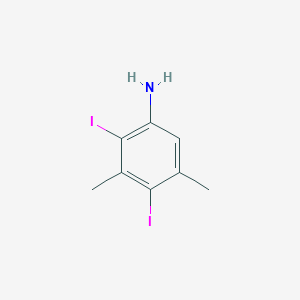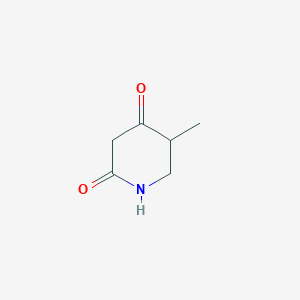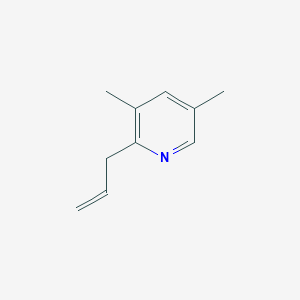
2-Allyl-3,5-dimethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Allyl-3,5-dimethylpyridine is a heterocyclic compound that belongs to the pyridine family. It is a colorless liquid with a pungent odor and is widely used in various scientific research applications. This compound has gained significant attention due to its unique properties and potential applications in the field of chemistry, biology, and medicine.
Scientific Research Applications
2-Allyl-3,5-dimethylpyridine has a wide range of scientific research applications. It is used as a building block in the synthesis of various organic compounds. It is also used as a ligand in coordination chemistry and as a catalyst in organic reactions. In addition, it is used as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism Of Action
The mechanism of action of 2-Allyl-3,5-dimethylpyridine is not well understood. However, it is believed to act as a nucleophile in organic reactions and as a Lewis base in coordination chemistry. It can also participate in hydrogen bonding, which makes it useful in the synthesis of supramolecular structures.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-Allyl-3,5-dimethylpyridine. However, it has been shown to have antimicrobial properties and is effective against certain bacterial and fungal strains. It has also been shown to have insecticidal properties and is effective against certain insect pests.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-Allyl-3,5-dimethylpyridine is its versatility. It can be used as a building block in the synthesis of various organic compounds and as a catalyst in organic reactions. It is also relatively easy to synthesize and purify. However, one of the limitations of this compound is its toxicity. It can be harmful if ingested or inhaled and should be handled with care.
Future Directions
There are several future directions for the research of 2-Allyl-3,5-dimethylpyridine. One potential area of research is the development of new synthetic methods for this compound and its derivatives. Another area of research is the investigation of its biological activities and potential applications in medicine and agriculture. Additionally, the development of new catalytic applications for this compound could have significant implications for the field of organic chemistry.
Conclusion
In conclusion, 2-Allyl-3,5-dimethylpyridine is a versatile compound with a wide range of scientific research applications. Its unique properties make it useful in the synthesis of various organic compounds, as a ligand in coordination chemistry, and as a catalyst in organic reactions. While there is limited information available on its biochemical and physiological effects, it has shown promise as an antimicrobial and insecticidal agent. The future directions for research in this area are numerous and could have significant implications for the field of chemistry, biology, and medicine.
Synthesis Methods
The synthesis of 2-Allyl-3,5-dimethylpyridine is achieved by the reaction of 2-methyl-3,5-dimethylpyridine with allyl bromide. This reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction is exothermic and requires careful temperature control. The product is then purified by distillation or column chromatography.
properties
CAS RN |
113985-35-6 |
|---|---|
Product Name |
2-Allyl-3,5-dimethylpyridine |
Molecular Formula |
C10H13N |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
3,5-dimethyl-2-prop-2-enylpyridine |
InChI |
InChI=1S/C10H13N/c1-4-5-10-9(3)6-8(2)7-11-10/h4,6-7H,1,5H2,2-3H3 |
InChI Key |
XXNQPUADQKRVEF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N=C1)CC=C)C |
Canonical SMILES |
CC1=CC(=C(N=C1)CC=C)C |
synonyms |
Pyridine,3,5-dimethyl-2-(2-propenyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-Carboxyethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B55950.png)


![Pyrrolidine, 1-[(3-methyloxiranyl)carbonyl]-, trans-(9CI)](/img/structure/B55956.png)


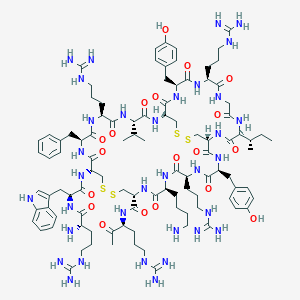
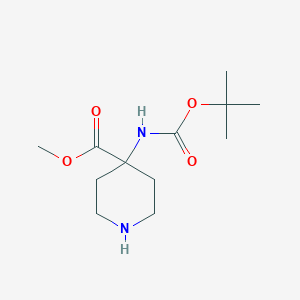

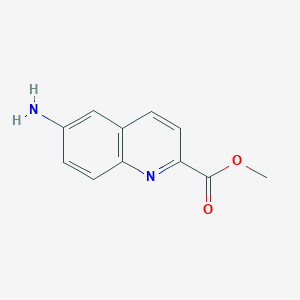
![2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid](/img/structure/B55978.png)
